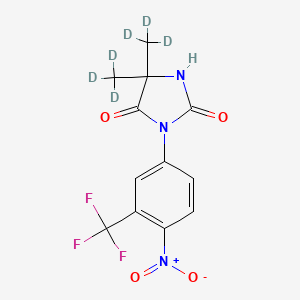

Nilutamide-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

尼鲁米特-d6 是尼鲁米特的一种氘标记衍生物,尼鲁米特是一种非甾体类抗雄激素,主要用于治疗转移性前列腺癌。 氘标记对生物分析研究具有重要意义,因为它可以对生物样品中的化合物进行精确的定量和分析 .

作用机制

尼鲁米特-d6 与尼鲁米特一样,是雄激素受体的拮抗剂。它与雄激素竞争结合雄激素受体,从而阻断来自肾上腺和睾丸的雄激素的作用。 这种抑制阻止了正常和恶性前列腺组织的生长刺激 .

生化分析

Biochemical Properties

Nilutamide-d6, like Nilutamide, has a strong affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound, through its action on androgen receptors, influences various cellular processes. It blocks the action of androgens, which are known to stimulate the growth of normal and malignant prostatic tissue . This blockage can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body . This can slow the progression of prostate cancer and extend life in men with the disease .

Temporal Effects in Laboratory Settings

Nilutamide, the non-deuterated form, has been associated with interstitial pneumonitis, which generally occurred within the first 3 months of therapy and resolved following discontinuance of the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Nilutamide. Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes .

Transport and Distribution

Nilutamide is known to be moderately bound to plasma proteins and minimally bound to erythrocytes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound, like Nilutamide, is localized to the cytoplasm where it can interact with androgen receptors .

准备方法

尼鲁米特-d6 的合成涉及将氘掺入尼鲁米特分子中。 一种常用的方法是 Bucherer-Bergs 乙内酰脲合成,然后与 4-碘-1-硝基-2-(三氟甲基)苯进行氧化性 N-芳基化 . 反应条件通常涉及使用二甲基亚砜作为溶剂,以及使用碘化钾作为催化剂 . 然后通过重结晶纯化粗产物。

化学反应分析

尼鲁米特-d6 会发生各种化学反应,包括:

氧化: 这种反应可以通过氧化剂如高锰酸钾或过氧化氢来促进。

还原: 还原反应可以使用还原剂如氢化锂铝来进行。

取代: 常见的取代反应试剂包括卤素和亲核试剂如氢氧化钠。

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生硝基衍生物,而还原可能会产生胺衍生物。

科学研究应用

尼鲁米特-d6 广泛用于科学研究,应用于各种领域:

化学: 它作为内标,用于气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 分析中对尼鲁米特的定量分析.

生物学: 该化合物用于研究尼鲁米特在生物系统中的代谢途径和药代动力学。

医学: 涉及尼鲁米特-d6 的研究有助于理解尼鲁米特的副作用和治疗效果,从而导致开发出改进的药物衍生物.

工业: 它用于制药行业中的质量控制和药物开发过程。

相似化合物的比较

尼鲁米特-d6 由于其氘标记而独一无二,这增强了其稳定性,并允许进行精确的分析研究。类似的化合物包括:

尼鲁米特: 非氘标记形式,主要用于治疗前列腺癌。

比卡鲁胺: 另一种非甾体类抗雄激素,具有类似的作用机制,但药代动力学特性不同。

恩扎鲁胺: 一种新型抗雄激素,与尼鲁米特相比,具有更高的疗效和安全性.

尼鲁米特-d6 因其在详细的生物分析研究中的应用而脱颖而出,它提供了对药物开发和治疗监测至关重要的见解。

属性

IUPAC Name |

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676068 |

Source

|

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189477-66-4 |

Source

|

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

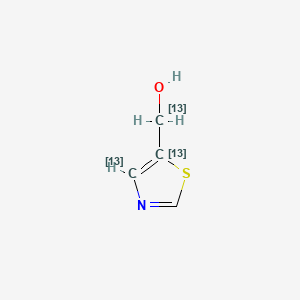

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/new.no-structure.jpg)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)